
2-(6-Methoxypyridin-3-yl)ethanol
Overview
Description
2-(6-Methoxypyridin-3-yl)ethanol, also known as beta-methoxypyridine, is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-3-yl)ethanol can be achieved through various synthetic routes. One common method involves the condensation of 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde to form a bidentate Schiff base ligand, which is then further processed to obtain the desired compound . Another approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-(6-methoxypyridin-3-yl)acetaldehyde or 2-(6-methoxypyridin-3-yl)acetic acid.
Scientific Research Applications
2-(6-Methoxypyridin-3-yl)ethanol is an organic compound with a methoxy group attached to a pyridine ring and an ethanol moiety, possessing the molecular formula C₉H₁₃N₁O₂. It is studied in medicinal chemistry for its potential biological activities and unique structural properties.
Potential Applications
This compound has several potential applications:
- Pharmaceutical Development It may serve as a starting material due to its biological activity.
- Modification of Structure Reactions involving this compound allow for the modification of the compound's structure, potentially altering its chemical and biological properties.
- Interaction studies Interaction studies involving this compound focus on its binding affinity to various biological targets, which is critical for understanding its mechanism of action and optimizing its pharmacological properties.
Biological Activities
Research has indicated that this compound exhibits notable biological activities.
Structural Comparisons
Several compounds share structural similarities with this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 2-(6-chloropyridin-3-yl)acetate | Chlorine substituent instead of methoxy | Altered reactivity and potential biological activity |
Ethyl 2-(6-hydroxypyridin-3-yl)acetate | Hydroxyl group instead of methoxy | Enhanced hydrogen bonding interactions |
Ethyl 2-(6-methylpyridin-3-yl)acetate | Methyl group instead of methoxy | Different steric and electronic properties |
The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity profiles compared to these similar compounds.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(6-Methoxypyridin-3-yl)ethanol include:
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its methoxy group at the 6-position of the pyridine ring and the ethanol moiety contribute to its versatility in various chemical reactions and applications.
Biological Activity
2-(6-Methoxypyridin-3-yl)ethanol is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a methoxy group attached to a pyridine ring and an ethanol moiety, with the molecular formula . This article delves into the biological activities associated with this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's unique combination of functional groups contributes to its distinct chemical reactivity and biological activity profiles.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has been tested against:
- Escherichia coli
- Staphylococcus aureus
- Bacillus subtilis
- Klebsiella pneumoniae
The compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.0338 mg/mL against certain pathogens, indicating potent antimicrobial effects .
The mechanism by which this compound exerts its biological effects involves interaction with bacterial cell membranes, potentially disrupting their integrity and function. Interaction studies have shown that the compound binds to various biological targets, which is critical for understanding its pharmacological properties .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study screened various metal complexes of 6-methoxypyridine derivatives, including this compound, against multiple bacterial strains. Results showed that the compound exhibited strong antibacterial activity comparable to standard antibiotics .
- Antioxidant Activity : In addition to antimicrobial properties, this compound has also been evaluated for antioxidant activity. The antioxidant potential was assessed using assays like DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power), showing promising results in neutralizing free radicals .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals the unique characteristics of this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 2-(6-chloropyridin-3-yl)acetate | Chlorine substituent instead of methoxy | Altered reactivity and potential activity |
Ethyl 2-(6-hydroxypyridin-3-yl)acetate | Hydroxyl group instead of methoxy | Enhanced hydrogen bonding interactions |
Ethyl 2-(6-methylpyridin-3-yl)acetate | Methyl group instead of methoxy | Different steric and electronic properties |
The distinct combination of functional groups in this compound contributes to its unique biological activity profile compared to these similar compounds .
Q & A
Q. Basic Synthesis & Optimization
Q. Q1. What are the common synthetic routes for 2-(6-Methoxypyridin-3-yl)ethanol, and how are key intermediates characterized?
Methodological Answer:
- Reduction of Esters/Carbonyls: Start with a pyridine derivative bearing a methoxy group at position 6 and an ester/carbonyl group at position 3. Reduce the carbonyl using agents like LiAlH4 or NaBH4. For example, 6-methoxy-3-pyridinecarbaldehyde can be reduced to the corresponding alcohol .
- Cross-Coupling Reactions: Utilize triflate intermediates (e.g., 6-methoxypyridin-3-yl trifluoromethanesulfonate) in Pd-catalyzed couplings to introduce ethanol moieties. Purify via flash chromatography (hexanes/ethyl acetate gradients) .
- Characterization: Confirm structure via -NMR (e.g., methoxy singlet at δ 3.9–4.0 ppm, pyridine protons at δ 6.8–9.0 ppm) and -NMR. Use HRMS for molecular ion validation .
Q. Advanced Synthesis: Troubleshooting Low Yields
Q. Q2. How can researchers optimize reaction conditions for introducing the ethanol group to 6-methoxypyridine derivatives?
Methodological Answer:
- Catalyst Screening: Test Pd(PPh) vs. Pd(dppf)Cl for cross-coupling efficiency. Lower catalyst loadings (1–2 mol%) may reduce costs without sacrificing yield .
- Solvent Effects: Compare polar aprotic solvents (DMSO, DMF) for triflate reactivity. DMSO enhances nucleophilicity but may require higher temperatures (60–80°C) .
- By-Product Analysis: Use LC-MS to identify side products (e.g., dehalogenated pyridines). Adjust stoichiometry (1:1.5 substrate:reagent ratio) to minimize undesired pathways .
Q. Basic Characterization Techniques
Q. Q3. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Assign peaks using - COSY and HSQC for pyridine ring protons and ethanol group connectivity. Methoxy protons appear as a singlet near δ 3.95 ppm .
- X-Ray Crystallography: Grow single crystals via slow evaporation (methanol/water). Refine structures using SHELXL-2018, focusing on hydrogen bonding between the hydroxyl group and methoxy/pyridine moieties .
- IR Spectroscopy: Confirm O-H stretch (3200–3400 cm) and C-O (methoxy) vibrations at 1250 cm .
Q. Advanced Characterization: Resolving Data Contradictions
Q. Q4. How can researchers address discrepancies in crystallographic and spectroscopic data for this compound?
Methodological Answer:
- Complementary Techniques: Combine XRD with solid-state NMR to resolve ambiguities in hydrogen bonding patterns. For example, distinguish between intra- vs. intermolecular O-H···N interactions .
- Computational Validation: Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and compare with experimental bond lengths/angles. Use Hirshfeld surfaces to analyze crystal packing .
- Dynamic NMR: Resolve rotational barriers in the ethanol side chain at low temperatures (−40°C) to detect conformational flexibility .
Q. Biological Activity & Pharmacophore Design
Q. Q5. How can this compound be incorporated into bioactive molecule design?
Methodological Answer:
- Pharmacophore Modeling: Use the pyridine ring as a hydrogen-bond acceptor and the hydroxyl group as a donor. Dock into enzyme active sites (e.g., kinases) using AutoDock Vina .
- Derivatization: Synthesize esters (e.g., acetate prodrugs) to enhance membrane permeability. Test in vitro cytotoxicity against cancer cell lines (IC assays) .
- SAR Studies: Compare with analogs (e.g., 6-fluoro or 6-chloro derivatives) to assess methoxy group contributions to target binding .
Q. Computational Modeling & Reactivity
Q. Q6. What role do computational methods play in predicting the reactivity of this compound?
Methodological Answer:
- Reactivity Predictions: Perform Fukui function analysis (Gaussian 09) to identify nucleophilic (pyridine N) and electrophilic (hydroxyl O) sites. Use MD simulations to study solvation effects .
- Retrosynthesis Planning: Leverage AI tools (e.g., Pistachio) to propose one-step routes from commercial precursors, prioritizing atom economy (>70%) .
- Transition State Analysis: Calculate activation energies for esterification or oxidation pathways using QM/MM methods .
Q. Regioselectivity in Derivative Synthesis
Q. Q7. How can regioselectivity be controlled when synthesizing derivatives of this compound?
Methodological Answer:
- Directing Groups: Introduce temporary substituents (e.g., bromine at position 4) to steer cross-coupling reactions to position 3. Remove via Pd-catalyzed dehalogenation post-synthesis .
- Microwave-Assisted Synthesis: Optimize time/temperature (e.g., 100°C, 30 min) to favor kinetically controlled products over thermodynamically stable isomers .
- Protection/Deprotection: Use TBS ethers to shield the hydroxyl group during pyridine functionalization, then cleave with TBAF .
Properties
IUPAC Name |
2-(6-methoxypyridin-3-yl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8-3-2-7(4-5-10)6-9-8/h2-3,6,10H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSMSASUBIOLME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214614-65-0 | |
Record name | 2-(6-methoxypyridin-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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